1-[4-Phenyl-4-(2-phenyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach reported in the literature starts with Fmoc-HSe(TBDMS)-OH immobilized on Wang resin. Nitrobenzenesulfonyl chlorides react with the immobilized Fmoc-HSe(TBDMS)-OH, followed by alkylation with 2-bromoacetophenones. The resulting N-phenacyl nitrobenzenesulfonamides undergo cleavage from the polymer support using triuoroacetic acid (TFA), leading to the removal of the silyl protective group and spontaneous lactonization. Alternatively, TFA/triethylsilane (Et3SiH)-mediated cleavage yields 1,4-oxazepane derivatives as a mixture of inseparable diastereomers. The regioselectivity and stereoselectivity depend on the substitution pattern of the starting 2-bromoacetophenones .
Molecular Structure Analysis
The molecular formula of 1-[4-Phenyl-4-(2-phenyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one is C26H30N2O3 . Its chemical structure consists of a piperidine ring, an oxazepane ring, and a propenone moiety. The presence of aromatic phenyl groups adds complexity to its three-dimensional arrangement .
Properties
IUPAC Name |
1-[4-phenyl-4-(2-phenyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-2-24(29)27-17-14-26(15-18-27,22-12-7-4-8-13-22)25(30)28-16-9-19-31-23(20-28)21-10-5-3-6-11-21/h2-8,10-13,23H,1,9,14-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEQQMPOBMFHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCOC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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